Direct In Vivo Comparison: UC-514321 vs. NSC-370284 in TET1-High AML Mouse Models
UC-514321 demonstrates significantly superior therapeutic efficacy compared to its direct structural analog, NSC-370284, in vivo. When administered at an identical dose and schedule, UC-514321 yielded a more potent anti-tumor effect, specifically prolonging median survival in TET1-high AML murine models [1].
| Evidence Dimension | In Vivo Median Survival Prolongation |
|---|---|
| Target Compound Data | Prolonged median survival over three fold (relative to control or baseline) |
| Comparator Or Baseline | NSC-370284 (shorter survival prolongation) |
| Quantified Difference | >3-fold increase in median survival compared to the effect of NSC-370284 |
| Conditions | MLL-AF9-AML and AE9a-AML mouse models; 2.5 mg/kg, IP, once daily for 10 days [1]. |
Why This Matters
This >3-fold survival advantage directly quantifies the substantial therapeutic gain achieved by selecting the higher-potency analog UC-514321 over its parent compound, NSC-370284, for AML research.
- [1] Jiang X, et al. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. Nat Commun. 2017 Dec 13;8:2099. View Source
